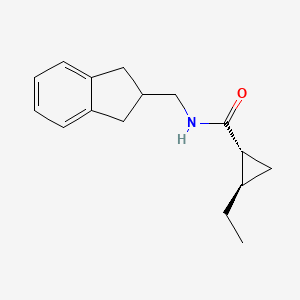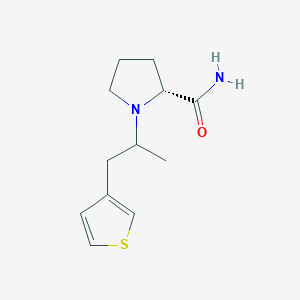![molecular formula C16H20N2OS B7336601 5-methyl-2-[[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]methyl]-1,3-thiazole](/img/structure/B7336601.png)
5-methyl-2-[[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]methyl]-1,3-thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-2-[[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]methyl]-1,3-thiazole is a chemical compound that has been of significant interest to researchers due to its potential use in the development of new drugs. This compound has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further study.
Wirkmechanismus
The exact mechanism of action of 5-methyl-2-[[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]methyl]-1,3-thiazole is not yet fully understood. However, it has been suggested that this compound may work by inhibiting the activity of certain enzymes involved in inflammation and immune system regulation.
Biochemical and Physiological Effects:
Studies have shown that this compound has a wide range of biochemical and physiological effects. These include anti-inflammatory, immunomodulatory, and antioxidant effects. Additionally, this compound has been found to have neuroprotective properties, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-methyl-2-[[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]methyl]-1,3-thiazole in lab experiments is its potent anti-inflammatory effects. This makes it a useful tool for studying the mechanisms of inflammation and immune system regulation. However, one limitation of using this compound is its relatively complex synthesis method, which may make it difficult to produce in large quantities.
Zukünftige Richtungen
There are several potential future directions for research on 5-methyl-2-[[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]methyl]-1,3-thiazole. One area of interest is the development of new drugs based on this compound, particularly for the treatment of inflammatory and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in other areas of medicine.
Synthesemethoden
The synthesis of 5-methyl-2-[[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]methyl]-1,3-thiazole involves the reaction of 2-(phenoxymethyl)pyrrolidine with 2-bromoacetic acid methyl ester, followed by the addition of 2-mercapto-5-methylthiazole. The resulting compound is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
5-methyl-2-[[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]methyl]-1,3-thiazole has been the subject of numerous scientific studies due to its potential use as a drug candidate. One study found that this compound has potent anti-inflammatory effects, making it a promising treatment for conditions such as rheumatoid arthritis and inflammatory bowel disease.
Eigenschaften
IUPAC Name |
5-methyl-2-[[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]methyl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2OS/c1-13-10-17-16(20-13)11-18-9-5-6-14(18)12-19-15-7-3-2-4-8-15/h2-4,7-8,10,14H,5-6,9,11-12H2,1H3/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRYZQJSDQJHPSA-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)CN2CCCC2COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(S1)CN2CCC[C@H]2COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2S,3R)-3-methyloxolan-2-yl]-(2-pyridin-3-ylpyrrolidin-1-yl)methanone](/img/structure/B7336537.png)

![Methyl 4-(3-oxa-6-azabicyclo[3.1.1]heptane-6-carbonyl)cyclohexane-1-carboxylate](/img/structure/B7336542.png)

![4-[3-chloro-2-[[(3S)-3-methyl-4-methylsulfonylpiperazin-1-yl]methyl]phenyl]morpholine](/img/structure/B7336568.png)
![(2R,4R)-4-methoxy-N-[(1-phenylsulfanylcyclopentyl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7336570.png)
![(1R,2S)-2-[[2-fluoro-4-(4-methylphenyl)benzoyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7336577.png)
![N-[[(2R)-oxolan-2-yl]methyl]-1-(pyridin-2-ylmethyl)piperidin-4-amine](/img/structure/B7336590.png)
![1-(2-methoxyethyl)-4-[[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]methyl]pyrazole](/img/structure/B7336602.png)
![4-methyl-2-[[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]methyl]-1,3-thiazole](/img/structure/B7336603.png)

![N,N-diethyl-4-[(1R,2R)-2-(3-methoxyphenyl)cyclopropanecarbonyl]piperazine-1-carboxamide](/img/structure/B7336617.png)

